molecular formula C12H15N3O B15534464 n-Butyl-1h-benzo[d]imidazole-5-carboxamide

n-Butyl-1h-benzo[d]imidazole-5-carboxamide

Cat. No.: B15534464
M. Wt: 217.27 g/mol
InChI Key: DLEYSLRUHKCLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Butyl-1h-benzo[d]imidazole-5-carboxamide is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged pharmacophore known for its diverse biological activities, largely due to its structural similarity to naturally occurring purine bases, which allows it to interact effectively with biological polymers . Recent scientific literature highlights the considerable research value of benzimidazole-5-carboxamide derivatives, particularly in oncology. Compounds sharing this structural scaffold have demonstrated potent and selective cytotoxic activities against various human cancer cell lines, including A549 (lung carcinoma) and SW480 (colon cancer) . The nature of the N-alkyl substituent, such as the n-butyl group in this compound, is a critical structural feature that can significantly influence biological activity and potency, making this compound a valuable intermediate for structure-activity relationship (SAR) studies . The primary mechanism of action for many anticancer benzimidazole derivatives involves the induction of apoptosis and arrest of the cell cycle, for example, in the S phase . Furthermore, molecular docking studies suggest that related bioactive benzimidazoles can be well-accommodated within the binding pocket of macromolecular targets like topoisomerase IIα-DNA complexes, indicating a potential target for this class of compounds . Beyond oncology, benzo[d]imidazole derivatives are extensively investigated for their antimicrobial potential, showing promising activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium species . This compound is presented for research purposes to further explore these and other potential therapeutic applications. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-butyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C12H15N3O/c1-2-3-6-13-12(16)9-4-5-10-11(7-9)15-8-14-10/h4-5,7-8H,2-3,6H2,1H3,(H,13,16)(H,14,15)

InChI Key

DLEYSLRUHKCLHT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C=C1)N=CN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents at the N1 position (alkyl/cyclohexyl), C2 position (aryl groups with electron-withdrawing/donating substituents), and the carboxamide side chain (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name N1 Substituent C2 Substituent Molecular Formula Melting Point (°C) Key Activity/Notes
n-Butyl-1H-benzo[d]imidazole-5-carboxamide n-Butyl Not specified C₁₄H₁₇N₃O Not reported Target compound for comparison
VIIg (Isobutyl analog) Cyclohexyl Phenyl C₂₈H₂₉N₃O 118–120 Lower lipophilicity vs. n-butyl
VIId (Nitroaryl analog) Cyclohexyl 4-Nitrophenyl C₂₇H₂₆N₄O₃ 124–126 Anti-YFV (EC₅₀ = 3.2 µM)
VIIIe (Hydroxyphenyl analog) Cyclohexyl 4-Hydroxyphenyl C₂₆H₂₈N₃O₂ 240–242 Anti-ZIKV activity
IXa (Dual nitroaryl analog) Cyclohexyl 4-Nitrophenyl C₂₇H₂₅N₅O₅ Not reported Enhanced metabolic stability
5c (JAK1-selective analog) 2-Aminoethyl Piperidin-4-yl C₁₇H₂₂N₆O Not reported 63-fold JAK1 selectivity
Key Observations:
  • N1 Substituents : Cyclohexyl groups (e.g., VIIg, VIIIe) improve rigidity and binding pocket occupancy, while alkyl chains (e.g., n-butyl) may enhance solubility .
  • C2 Substituents : Electron-withdrawing groups (e.g., nitro in VIId, IXa) correlate with antiviral activity, whereas hydroxy groups (e.g., VIIIe) improve solubility but reduce metabolic stability .
  • Carboxamide vs. Ester : Carboxamide derivatives (e.g., VIIIe) show superior target affinity compared to ester analogs (e.g., ethyl carboxylates in ) due to hydrogen-bonding interactions .

Q & A

Q. What are the established synthetic routes for n-Butyl-1H-benzo[d]imidazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of benzimidazole carboxamides typically involves cyclization of o-phenylenediamine derivatives with nitriles or amides. For this compound, a plausible route includes:

Step 1 : React o-phenylenediamine with butyl cyanate or a nitrile derivative under acidic conditions to form the imidazole core .

Step 2 : Introduce the carboxamide group via a coupling reaction (e.g., using EDCI/HOBt) with a carboxylic acid derivative.
Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., KOH for cyclization). Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the butyl chain (δ ~0.8–1.5 ppm for CH3_3/CH2_2) and carboxamide protons (δ ~8.5–9.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify the molecular ion peak at m/z corresponding to C12_{12}H15_{15}N3_3O (theoretical MW: 217.27 g/mol) .
  • X-ray Crystallography : Resolve the 3D structure if single crystals are obtained, as demonstrated for ethyl 1-benzyl benzimidazole derivatives .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorometric assays to test inhibition of kinases (e.g., EGFR) or proteases, with IC50_{50} determination via dose-response curves .
  • Antimicrobial Activity : Perform broth microdilution assays against Candida spp. or bacterial strains (e.g., MIC values) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} and selectivity indices .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound for target-specific binding?

  • Methodological Answer :
  • Software : Use AutoDock Vina for docking simulations, leveraging its improved scoring function and multithreading for efficiency .
  • Protocol :

Prepare the protein target (e.g., EGFR PDB: 1M17) by removing water molecules and adding polar hydrogens.

Generate ligand conformers and calculate binding affinities (ΔG). Prioritize modifications (e.g., substituents on the benzimidazole ring) based on interactions (e.g., hydrogen bonds with Thr766, hydrophobic contacts with Leu694) .

  • Validation : Compare docking results with experimental IC50_{50} values to refine predictive models .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Data Triangulation : Cross-validate docking results with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
  • Metabolite Profiling : Use LC-MS to identify metabolites that may alter activity (e.g., oxidation of the butyl chain) .
  • SAR Analysis : Synthesize analogs (e.g., varying alkyl chain length or substituting the carboxamide with sulfonamide) and correlate structural changes with activity trends .

Q. How can researchers evaluate the pharmacokinetic (PK) properties of this compound in preclinical models?

  • Methodological Answer :
  • In Vivo PK Studies : Administer the compound orally (e.g., 10 mg/kg in rodents) and measure plasma concentration via LC-MS/MS. Key parameters include T1/2_{1/2} (target >2 h), AUC (target >5000 ng·h/mL), and bioavailability (F%) .
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to predict solubility (LogS), CYP450 inhibition, and BBB permeability. Experimental validation via Caco-2 cell assays for intestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.